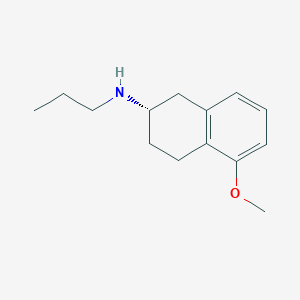

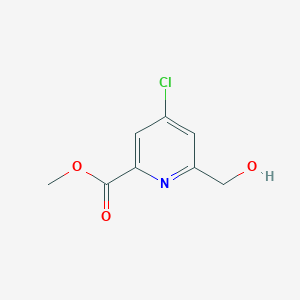

4-氯-6-(羟甲基)吡啶甲酸甲酯

描述

Synthesis Analysis

The synthesis of derivatives related to Methyl 4-chloro-6-(hydroxymethyl)picolinate involves multi-step chemical reactions, starting from basic picolinate compounds or their analogs. For instance, the synthesis of similar compounds involves reactions like the one where methyl 4-chloro-3-(prop-1-ynyl)picolinate reacted with hydroxylamine in a MeOH/KOH solution, leading to compounds with planar molecules forming dimeric aggregates through hydrogen bonds (Bunker et al., 2009). Another approach includes the functionalization of unactivated sp(3)- and sp(2)-hybridized C-H bonds in the presence of picolinamide, demonstrating the potential versatility in synthesizing related ethers and compounds (Zhang et al., 2012).

Molecular Structure Analysis

The molecular structure of closely related compounds often reveals a planar configuration, with molecules linked through hydrogen bonds to form dimeric aggregates, showcasing inversion symmetry and providing insight into the structural aspects of Methyl 4-chloro-6-(hydroxymethyl)picolinate (Bunker et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of picolinate derivatives involves interactions with metal ions, formation of colored chelates, and potential for hydrogen bonding, as seen in various synthesis processes and the formation of molecular complexes (Otomo & Kodama, 1973). The introduction of substituents like methyl or chloro groups can significantly affect the basicity and reactivity of the parent compound.

Physical Properties Analysis

While specific studies directly analyzing the physical properties of Methyl 4-chloro-6-(hydroxymethyl)picolinate were not identified, related research indicates that the physical properties of similar compounds can be influenced by their molecular structure, hydrogen bonding, and interaction with solvents or other molecules, affecting their solubility, melting points, and crystalline structure.

Chemical Properties Analysis

The chemical properties of picolinate derivatives, including Methyl 4-chloro-6-(hydroxymethyl)picolinate, are characterized by their reactivity towards various chemical reagents, ability to form complexes with metals, and the influence of substituents on their acid dissociation constants and basicity. The presence of functional groups like hydroxymethyl and chloro substituents plays a crucial role in determining their chemical behavior and interactions (Otomo & Kodama, 1973).

科学研究应用

检测四氢大麻酚代谢物:包括 4-氯-6-(羟甲基)吡啶甲酸甲酯衍生物在内的吡啶甲酸酯用于增强头发和口腔液中四氢大麻酚代谢物的检测,提高药物检测中的灵敏度和特异性 (Thieme et al., 2015).

分析试剂:如 2-羟基苯甲醛吡啶醛的衍生物是潜在的分析试剂,在弱碱性介质中与二价金属离子形成有色螯合物 (Otomo & Kodama, 1973).

杂芳体系中的结构测定:杂芳体系中的甲基,如 2-吡啶酮中的甲基,用于通过核磁共振研究确定结构 (Bell, Egan, & Bauer, 1965).

化学反应研究:对取代的甲基吡啶甲酸盐的研究提供了取代基对碱性水解速率的影响的见解 (Campbell et al., 1970).

糖基化研究:6-(羟甲基)吡啶甲酸甲酯用于“碱性”醇的糖基化,展示了一种获得含吡啶糖苷的可靠方法,并具有良好的收率 (Wang et al., 2013).

合成和结构分析:对 4-氯-7-羟基-6-甲基-1,7-萘啶-8(7H)-酮等化合物的研究提供了对这些分子的合成和结构分析的见解 (Bunker et al., 2009).

电子轰击诱导的碎片化:对 2-取代吡啶和吡啶甲酸的碎片化研究,包括 4-氯-6-(羟甲基)吡啶甲酸甲酯等化合物,有助于了解它们在电子轰击条件下的化学行为 (Keller, Bauer, & Bell, 1968).

抗肿瘤活性:4-吗啉代-2-甲酰基吡啶硫代氨基甲酰腙等衍生物已显示出作为抗肿瘤剂的潜力 (Agrawal et al., 1976).

属性

IUPAC Name |

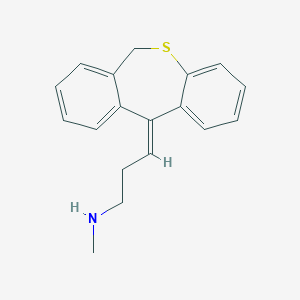

methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHMXHMSILAEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555581 | |

| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-6-(hydroxymethyl)picolinate | |

CAS RN |

109880-43-5 | |

| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)